

Physicochemical Properties of Sulfur Dioxide: A Technical Guide for Atmospheric Modeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfur Dioxide*

Cat. No.: *B10827702*

[Get Quote](#)

Prepared for: Researchers and Scientists in Atmospheric Chemistry

Abstract

Sulfur dioxide (SO_2) is a pivotal atmospheric trace gas, acting as a primary precursor to sulfate aerosols, which significantly influence air quality, climate, and acid deposition.[\[1\]](#)[\[2\]](#) Accurate representation of SO_2 's atmospheric lifecycle in chemical transport and climate models is critically dependent on a precise understanding of its fundamental physicochemical properties. This technical guide provides an in-depth summary of the essential SO_2 properties for atmospheric modeling, including its general physical characteristics, vapor pressure, solubility, and key gas-phase and aqueous-phase reaction kinetics. Detailed protocols for benchmark experimental techniques used to determine these parameters are also presented, alongside graphical representations of its atmospheric reaction pathways and a typical experimental workflow.

Core Physicochemical Properties

A foundational dataset of physical properties is essential for modeling the transport and phase partitioning of SO_2 . These properties govern its behavior in the atmosphere from the boundary layer to the stratosphere.

Table 1: General Physicochemical Properties of **Sulfur Dioxide**

Property	Value	Reference
Molecular Weight	64.06 g/mol	[3] [4] [5]
Boiling Point (at 1 atm)	-10 °C (263.15 K)	[3] [4] [5]
Melting Point (at 1 atm)	-72.7 °C (200.45 K)	[3] [4]
Gas Density (at STP)	2.927 g/L	[3] [4]
Liquid Density (at -10 °C)	1.434 g/mL	[3]
Critical Temperature	157.49 °C (430.64 K)	[5]

| Critical Pressure | 77.8 atm (7.884 MPa) |[\[5\]](#) |

Vapor Pressure

The vapor pressure of SO₂ is crucial for modeling its condensation and existence in liquid form under various atmospheric temperature and pressure conditions.[\[6\]](#) It is well-described by the Antoine equation, which relates vapor pressure (P) to temperature (T).

$$\log_{10}(P) = A - (B / (T + C))$$

- P = vapor pressure in bar
- T = temperature in Kelvin (K)
- A, B, C = Antoine coefficients

Table 2: Antoine Equation Parameters for **Sulfur Dioxide** Vapor Pressure

Temperature Range (K)	A	B	C	Reference
177.7 - 263.15	3.48586	668.225	-72.252	[1]

| 263.15 - 414.9 | 4.37798 | 966.575 | -42.071 |[\[1\]](#) |

Solubility in Water (Henry's Law)

The partitioning of SO_2 between the gas and aqueous phases (e.g., cloud droplets, fog, and aerosols) is governed by its solubility, described by Henry's Law.^{[7][8]} This equilibrium is highly temperature-dependent and is a critical parameter for modeling wet deposition and aqueous-phase oxidation.^{[7][8][9]}

The temperature dependence of the Henry's Law constant ($k\text{H}$) can be expressed using the van 't Hoff equation:

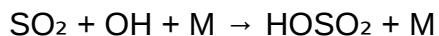
$$k\text{H}(T) = k^{\circ}\text{H} * \exp((\Delta H_{\text{sol}} / R) * (1/T - 1/T^{\circ}))$$

- $k\text{H}(T)$ = Henry's Law constant at temperature T
- $k^{\circ}\text{H}$ = Henry's Law constant at standard temperature T° (298.15 K)
- $\Delta H_{\text{sol}} / R$ = Temperature dependence parameter (often expressed as $d(\ln(k\text{H}))/d(1/T)$) in K
- R = Universal gas constant

Table 3: Henry's Law Constants for SO_2 in Water

Parameter	Value	Unit	Reference
$k^{\circ}\text{H}$ (at 298.15 K)	1.23	$\text{mol}\cdot\text{kg}^{-1}\cdot\text{bar}^{-1}$	[4]

| Temperature Dependence ($d(\ln(k\text{H}))/d(1/T)$) | 3100 | K |[\[10\]](#) |


Note: In aqueous solution, dissolved SO_2 forms sulfurous acid (H_2SO_3), which subsequently dissociates into bisulfite (HSO_3^-) and sulfite (SO_3^{2-}). This reactivity increases the effective solubility of SO_2 , particularly at higher pH values.^{[1][8]}

Atmospheric Reaction Kinetics

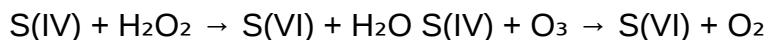
The atmospheric lifetime of SO_2 is primarily determined by its oxidation rate to sulfuric acid (H_2SO_4) and subsequently sulfate aerosols. This transformation occurs through both gas-phase and aqueous-phase pathways.

Gas-Phase Oxidation

The dominant gas-phase oxidation pathway for SO_2 during the daytime is its reaction with the hydroxyl radical (OH).^{[11][12]} This is a termolecular association reaction, meaning its rate is dependent on the pressure and nature of the third body molecule (M), typically N_2 or O_2 in the atmosphere.^{[11][13]}

The HOSO_2 radical product reacts rapidly with O_2 to form sulfur trioxide (SO_3), which then reacts with water vapor to produce sulfuric acid (H_2SO_4).^{[4][13]}

The effective second-order rate constant for the initial reaction with OH is pressure and temperature-dependent. At low pressures, the reaction exhibits third-order kinetics, while at high pressures (like those in the lower troposphere), it approaches second-order kinetics.^{[11][13]}


Table 4: Key Gas-Phase Reaction Rate Constants for SO_2

Reaction	Rate Constant (k) at 298 K	Conditions	Reference
----------	-----------------------------------	------------	-----------

| $\text{SO}_2 + \text{OH} (+\text{M}) \rightarrow \text{HOSO}_2 (+\text{M})$ | $1.25 \times 10^{-12} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ | High-pressure limit |^{[10][11][13]} |

Aqueous-Phase Oxidation

Within cloud droplets, fog, and aqueous aerosols, the oxidation of dissolved SO_2 (collectively termed S(IV)) can be significantly faster than in the gas phase.^{[14][15]} The primary oxidants are dissolved hydrogen peroxide (H_2O_2) and ozone (O_3).^{[14][16]}

The reaction with H_2O_2 is particularly efficient at the acidic pH values typical of atmospheric water ($\text{pH} < 5$) and is largely pH-independent above pH 2.^[16] Conversely, the reaction rate

with O_3 is strongly pH-dependent, becoming more significant at higher pH levels.[16]

Table 5: Key Aqueous-Phase Reaction Rate Constants for SO_2

Reaction	Rate Expression	pH Range	Reference
$S(IV) + H_2O_2$	$k[H^+][H_2O_2][HSO_3^-]$	> 2	

Note: The rate constants k , k_0 , k_1 , and k_2 are specific to the individual reactions and have their own temperature dependencies. The speciation of $S(IV)$ into $SO_2 \cdot H_2O$, HSO_3^- , and SO_3^{2-} is pH-dependent.

Experimental Protocols

Accurate kinetic and thermodynamic data are derived from specialized laboratory experiments. The following sections detail the methodologies for two common techniques used to study the atmospheric reactions of SO_2 .

Gas-Phase Kinetics: Flash Photolysis-Resonance Fluorescence (FP-RF)

The Flash Photolysis-Resonance Fluorescence (FP-RF) technique is a highly sensitive method used to measure the rate constants of gas-phase reactions, such as $SO_2 + OH$, over a wide range of temperatures and pressures.[3]

Methodology:

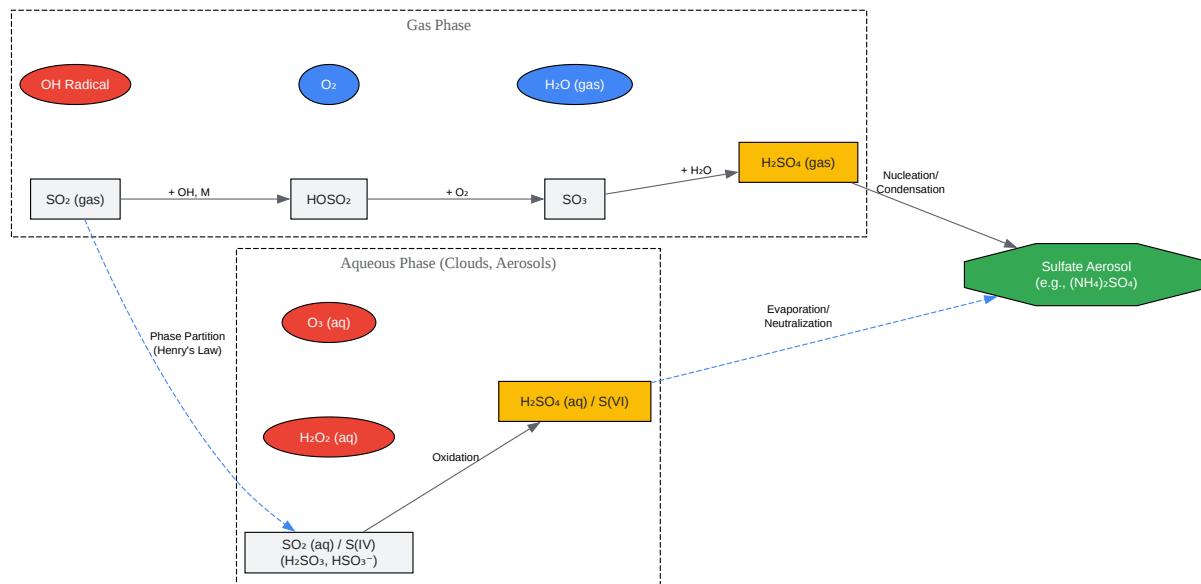
- Radical Generation (Pump): A high-intensity pulse of ultraviolet light from a flash lamp or an excimer laser (the "flash") photolyzes a precursor molecule (e.g., H_2O or HNO_3) within a temperature-controlled reaction cell to produce a sudden, uniform concentration of OH radicals.[3]
- Reactant Introduction: A stable flow of reactant gas (SO_2) and a buffer gas (e.g., He , N_2) is maintained through the reaction cell. The concentrations of all gases are precisely controlled.

- Radical Detection (Probe): The concentration of OH radicals is monitored over time following the photolysis flash. This is achieved by resonance fluorescence. A resonance lamp emits light at a wavelength that specifically excites OH radicals (around 308 nm). The excited radicals then fluoresce, emitting light in all directions.[3]
- Signal Measurement: A photomultiplier tube (PMT), positioned perpendicular to both the photolysis and resonance lamp beams, detects the fluorescence signal. The intensity of this signal is directly proportional to the OH radical concentration.
- Kinetic Analysis: The decay of the fluorescence signal is recorded over a timescale of milliseconds. In the presence of excess SO_2 , the decay follows pseudo-first-order kinetics. By measuring the decay rate at various SO_2 concentrations, the second-order rate constant for the reaction can be determined from the slope of a plot of the pseudo-first-order rate constant versus SO_2 concentration.

Aqueous-Phase Kinetics: Stopped-Flow Spectrophotometry

The stopped-flow technique is used to study the kinetics of fast reactions in solution, such as the oxidation of aqueous SO_2 by H_2O_2 or O_3 , on a millisecond timescale.[11][12][13][16]

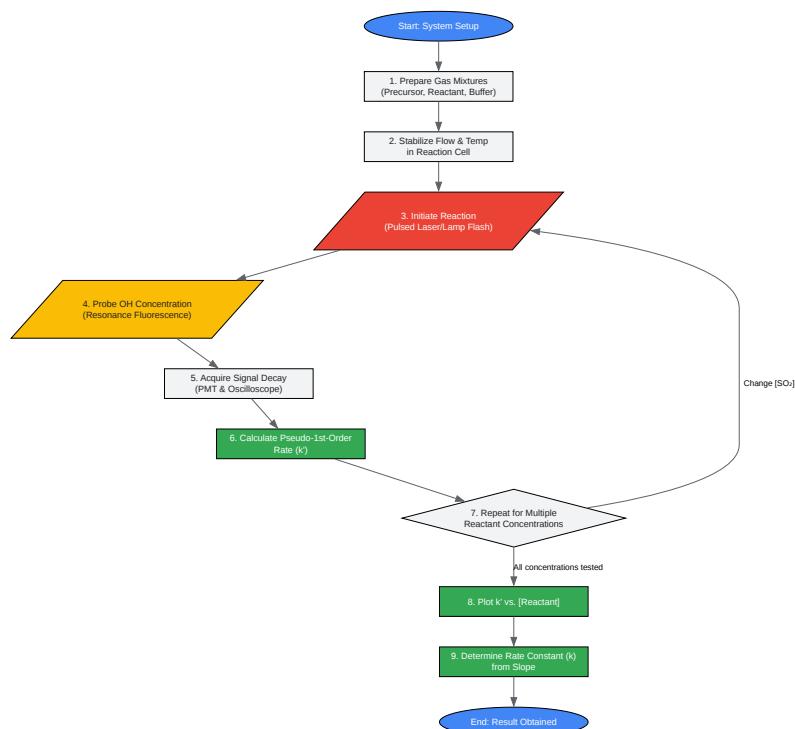
Methodology:


- Reagent Preparation: Two separate solutions are prepared. For example, one syringe contains an aqueous solution of SO_2 (buffered to a specific pH), and the second syringe contains a solution of the oxidant (e.g., H_2O_2).
- Rapid Mixing: The two solutions are held in drive syringes. A pneumatic or motor-driven ram simultaneously and rapidly pushes the plungers of both syringes, forcing the solutions through a high-efficiency mixer.[11][16] This ensures that mixing is complete within a few milliseconds.
- Flow and Observation: The newly mixed solution flows into an observation cell, which is positioned in the light path of a spectrophotometer. As the solution flows, it displaces the previously reacted solution into a stopping syringe.[12]

- Flow Stoppage and Data Acquisition: When the plunger of the stopping syringe hits a block, the flow instantaneously ceases.[12][13] This action triggers a data acquisition system to begin recording. At this moment, the solution in the observation cell is only a few milliseconds old.
- Spectroscopic Monitoring: The progress of the reaction is monitored by measuring the change in absorbance or fluorescence of a reactant or product at a specific wavelength as a function of time.[16]
- Kinetic Analysis: The resulting curve of absorbance versus time is analyzed to determine the reaction rate. By varying the concentrations of the reactants and fitting the data to appropriate rate laws (e.g., zero, first, or second order), the rate constant for the reaction is determined.[6][12]

Visualizations

Atmospheric Transformation Pathways of SO₂


The following diagram illustrates the primary pathways for the conversion of **sulfur dioxide** into sulfuric acid and sulfate aerosol in the atmosphere.

[Click to download full resolution via product page](#)

Atmospheric transformation pathways of **sulfur dioxide**.

Experimental Workflow: Flash Photolysis-Resonance Fluorescence

The diagram below outlines the sequential workflow for determining a gas-phase reaction rate constant using the FP-RF technique.

[Click to download full resolution via product page](#)

Experimental workflow for the FP-RF technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfur dioxide [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of Solution of SO₂(g) in Water and of Aqueous Sulfur Dioxide Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. agilent.com [agilent.com]
- 7. Henry's law - Wikipedia [en.wikipedia.org]
- 8. Henry's Law Constants [henry.mpch-mainz.gwdg.de]
- 9. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.williams.edu [web.williams.edu]
- 12. escholarship.org [escholarship.org]
- 13. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 14. Stopped Flow FAQs [photophysics.com]
- 15. Antoine's Equation [chesolver.com]
- 16. vernier.com [vernier.com]
- To cite this document: BenchChem. [Physicochemical Properties of Sulfur Dioxide: A Technical Guide for Atmospheric Modeling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10827702#physicochemical-properties-of-sulfur-dioxide-for-atmospheric-modeling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com